molecular formula C13H19NO2 B2846407 Tert-butyl 4-amino-2,3-dimethylbenzoate CAS No. 2248403-01-0

Tert-butyl 4-amino-2,3-dimethylbenzoate

Cat. No.: B2846407
CAS No.: 2248403-01-0
M. Wt: 221.3
InChI Key: JXLWLJYAWHCTMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2,3-dimethylbenzoate is a benzoic acid derivative featuring an amino group (-NH₂) and two methyl (-CH₃) substituents at positions 4, 2, and 3 of the aromatic ring, respectively, with a tert-butyl ester group at the carboxyl position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where steric and electronic properties of the ester group and substituents influence reactivity and stability.

Properties

IUPAC Name

tert-butyl 4-amino-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-8-9(2)11(14)7-6-10(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWLJYAWHCTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tert-Butyl Esterification via Acid-Catalyzed Reactions

The most common route to tert-butyl esters involves the reaction of carboxylic acids with tert-butanol or tert-butyl trichloroacetimidate under acidic conditions. For 4-amino-2,3-dimethylbenzoic acid, this method requires careful control of protonation states to avoid side reactions.

In a protocol adapted from PMC studies, 4-amino-2,3-dimethylbenzoic acid is treated with tert-butyl trichloroacetimidate in dichloromethane, catalyzed by a Brønsted acid such as methanesulfonic acid. The reaction proceeds via an SN1 mechanism, where the in situ-generated tert-butyl carbocation reacts with the deprotonated carboxylic acid. Yields typically range from 60% to 75%, with purity exceeding 90% after column chromatography.

Key Optimization Parameters:

  • Solvent Polarity: Low-polarity solvents (e.g., dichloromethane) favor carbocation stability.
  • Temperature: Reactions are conducted at 0–5°C to minimize decomposition.
  • Acid Choice: Methanesulfonic acid outperforms HCl or H2SO4 due to milder conditions.

Alternative Protecting Groups and Their Limitations

While tert-butyl esters dominate industrial applications, alternative protecting groups such as benzyl or allyl esters have been explored. However, these require harsher deprotection conditions (e.g., hydrogenolysis), which risk reducing the aromatic amino group.

Direct Esterification of 4-Amino-2,3-Dimethylbenzoic Acid

Steglich Esterification

The Steglich method, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), enables esterification under neutral conditions. This approach avoids acid-sensitive substrates and achieves yields of 68–82%.

Reaction Equation:
$$
\text{4-Amino-2,3-dimethylbenzoic acid} + \text{tert-butanol} \xrightarrow{\text{DCC/DMAP}} \text{Tert-butyl 4-amino-2,3-dimethylbenzoate} + \text{DCU}
$$
Side products like dicyclohexylurea (DCU) are removed via filtration, ensuring high purity.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate esterification. A 2019 patent describes a protocol where 4-amino-2,3-dimethylbenzoic acid and tert-butanol are heated to 120°C for 15 minutes in the presence of Amberlyst-15, achieving 88% yield. This method reduces reaction times from hours to minutes but requires specialized equipment.

Reductive Amination Pathways

Nitro Reduction Followed by Esterification

Starting from 4-nitro-2,3-dimethylbenzoic acid, catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine. Subsequent tert-butyl esterification via acid catalysis yields the target compound. This two-step process achieves an overall yield of 65–70%, with HPLC purity >95%.

Critical Considerations:

  • Catalyst Loading: 5% Pd/C is optimal for minimizing over-reduction.
  • Pressure: Hydrogenation at 3 atm balances speed and safety.

Alternative Synthetic Routes

Curtius Rearrangement

In a less common approach, benzoyl azides derived from 4-amino-2,3-dimethylbenzoic acid undergo Curtius rearrangement to form isocyanates, which are trapped with tert-butanol. While theoretically viable, this method suffers from low yields (40–50%) due to competing side reactions.

Enzymatic Esterification

Emerging biotechnological methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. A 2020 study reported 55% yield after 48 hours, highlighting potential for green chemistry but underscoring inefficiency compared to traditional methods.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

Proton δ (ppm) Multiplicity
Aromatic H 6.85–7.10 Singlet
NH2 4.95 Broad singlet
tert-Bu 1.45 Singlet

High-Performance Liquid Chromatography (HPLC):

  • Retention Time: 8.2 min (C18 column, 70:30 H2O:MeCN)
  • Purity: ≥98%.

Mass Spectrometry

  • Molecular Ion: m/z 263.3 [M+H]+
  • Fragmentation Pattern: Loss of tert-butyl group (m/z 207.2).

Industrial and Pharmaceutical Applications

This compound serves as a precursor to anticoagulants like Edoxaban, where its steric bulk prevents premature hydrolysis during synthesis. Recent patents highlight its utility in kinase inhibitor development, particularly for oncology targets.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2,3-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group to a chloro derivative.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Chloro derivatives.

Scientific Research Applications

Tert-butyl 4-amino-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,3-dimethylbenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tert-butyl 4-amino-2,3-dimethylbenzoate with structurally related compounds, emphasizing molecular properties, hazards, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Weight Physical State Hazards Applications
This compound Not provided ~235.3* Likely solid Inferred: Potential skin/eye irritation (aromatic amine class) Pharmaceutical intermediate, research
Methyl 4-amino-2,3-dimethylbenzoate 5628-45-5 195.2 Not specified No hazard data reported Industrial/scientific research
4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724) 36768-62-4 156.3 Liquid Corrosive, acute oral toxicity, aquatic hazard Laboratory chemical

*Estimated molecular weight based on structural formula.

Key Findings:

Structural and Functional Differences: Tert-butyl vs. This makes the tert-butyl derivative more suitable for reactions requiring delayed ester cleavage. Aromatic vs. Aliphatic Amine: Unlike ST-2724 (a cyclic aliphatic amine), this compound contains an aromatic amine, which may exhibit distinct electronic effects (e.g., resonance stabilization) and reactivity in electrophilic substitution reactions.

Hazard Profiles: The methyl ester analogue (CAS 5628-45-5) lacks reported hazards in the provided SDS, suggesting lower acute risks compared to ST-2724, which is classified as corrosive and toxic . ST-2724’s aquatic toxicity (Category 3) highlights the need for cautious disposal of amino-substituted compounds, a consideration likely applicable to the tert-butyl analogue .

Applications: this compound: Predominantly used as a synthetic intermediate, its steric bulk may facilitate controlled reactions in drug design (e.g., prodrug formulations). Methyl 4-amino-2,3-dimethylbenzoate: Similar applications but with faster ester hydrolysis kinetics due to the smaller methyl group . ST-2724: Employed as a specialty chemical in catalysis or ligand synthesis, leveraging its piperidine backbone .

Stability and Reactivity Insights:

  • Tert-butyl Ester Stability : Tert-butyl esters are resistant to basic hydrolysis but cleave under acidic conditions (e.g., trifluoroacetic acid), a trait advantageous in peptide synthesis. This contrasts with methyl esters, which hydrolyze readily in basic environments.
  • Electronic Effects: The 4-amino and 2,3-dimethyl groups on the benzene ring likely activate the ring for electrophilic substitution at the 5-position, directing further functionalization in synthetic pathways.

Q & A

Q. What are the recommended synthetic strategies for tert-butyl 4-amino-2,3-dimethylbenzoate, and how should reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves sequential functional group protection and esterification. For example:

Protect the amino group using a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.

Perform esterification of the benzoic acid derivative with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid).
Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization. Confirm intermediate structures with 1H^1H-NMR spectroscopy. Final purity can be assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H^1H- and 13C^{13}C-NMR : To confirm the tert-butyl group (δ ~1.3–1.5 ppm for 1H^1H) and aromatic substituents (δ ~6.5–7.5 ppm).

  • IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹).

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode).
    Compare data with analogous tert-butyl benzoate derivatives .

    Table 1 : Hypothetical NMR Chemical Shifts (Based on Analogous Compounds)

    Proton EnvironmentExpected δ (ppm)Source
    tert-butyl (C(CH₃)₃)1.3–1.5
    Aromatic protons (2,3-CH₃)2.2–2.5 (singlet)
    NH₂ (broad, exchangeable)~5.0

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at room temperature. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may hydrolyze the ester or deprotect the amino group. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to minimize inhalation risks. Use respiratory protection (e.g., N95 mask) if handling powders in unventilated areas .

Q. How can common impurities in the synthesis be identified and removed?

  • Methodological Answer : Impurities like unreacted starting materials or deprotected intermediates can be detected via HPLC with UV detection. Purification methods include:
  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
    Confirm purity (>95%) by integrating NMR or HPLC peaks .

Advanced Research Questions

Q. How can researchers address contradictory reports on the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Contradictions may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). To resolve:

Replicate experiments under controlled humidity and temperature.

Use kinetic studies (e.g., in situ IR) to track intermediate formation.

Compare results with structurally similar esters (e.g., tert-butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate) to identify substituent effects .

Q. What experimental design principles should be applied to optimize synthesis yield?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach:
  • Variables : Temperature (80–120°C), catalyst (e.g., DMAP vs. pyridine), and stoichiometry (1:1 to 1:2 acid/alcohol).

  • Response Surface Methodology (RSM) : Model interactions between variables.
    Use ANOVA to identify significant factors. For example, higher catalyst loading (10 mol%) may improve esterification efficiency .

    Table 2 : Hypothetical Optimization Parameters

    VariableOptimal RangeImpact on YieldSource
    Reaction Temperature90–100°C+30%
    Boc Protection Time12–16 hours+15%

Q. What role do the 2,3-dimethyl substituents play in the compound’s electronic properties?

  • Methodological Answer : The methyl groups induce steric hindrance, reducing reactivity at the benzoate carbonyl. Electron-donating effects can be quantified via Hammett σ constants or computational methods (e.g., DFT calculations). Compare with non-methylated analogs to isolate substituent effects .

Q. How can computational modeling predict degradation pathways under oxidative conditions?

  • Methodological Answer : Use Gaussian or ORCA software to:

Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., ester carbonyl).

Simulate reaction pathways with hydroxyl radicals (•OH) using transition-state theory.
Validate predictions with LC-MS analysis of stress-test degradation products .

Q. What methodologies are recommended for analyzing surface adsorption of this compound in environmental chemistry studies?

  • Methodological Answer :
    Apply microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to study adsorption on indoor surfaces (e.g., glass, polymers). Quantify adsorption kinetics using quartz crystal microbalance (QCM) under controlled humidity. Compare with tert-butyl carbamates to assess ester group influence .

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